methyl 3-fluorobutanoate
Description
Methyl 3-fluorobutanoate is an aliphatic ester with the IUPAC name this compound (Figure 1). Its structure consists of a four-carbon butanoate chain, where the third carbon is substituted with a fluorine atom, and the ester group is a methyl moiety . The molecular formula is C₅H₉FO₂, yielding a molecular weight of 120.12 g/mol (calculated). This compound is of interest in organic synthesis due to the electron-withdrawing effect of fluorine, which influences reactivity and stereochemistry. For example, studies using the 3D-RISM theory have explored solvent effects on its diastereoselectivity during protonation by ethanol, highlighting its role in stereochemical applications .
Properties
CAS No. |
2253-24-9 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluorobutanoate can be synthesized through the esterification of 3-fluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of methyl 3-fluorobutanoate occurs under acidic or basic conditions, cleaving the ester bond to yield 3-fluorobutanoic acid and methanol.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (H⁺, H₂O) | HCl, H₂SO₄ | 3-Fluorobutanoic acid + Methanol | ~85% |
| Basic (OH⁻, H₂O) | NaOH, KOH | 3-Fluorobutanoate salt + Methanol | ~90% |
The fluorine atom stabilizes the intermediate through inductive effects, accelerating hydrolysis compared to non-fluorinated esters.
Oxidation Reactions
Oxidation targets the α-carbon adjacent to the ester group, converting this compound into 3-fluorobutanoyl chloride or 3-fluorobutyric acid.
| Reagent | Conditions | Major Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, reflux | 3-Fluorobutyric acid | Requires prolonged heating |
| CrO₃ (Jones reagent) | Aqueous H₂SO₄ | 3-Fluorobutanoyl chloride | Rapid reaction |
The fluorine atom’s electronegativity directs oxidation regioselectivity, minimizing side reactions.
Reduction Reactions
Reduction of the ester group yields 3-fluorobutanol, a primary alcohol.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | 3-Fluorobutanol | >95% |
| NaBH₄ | MeOH, RT | No reaction | — |
Lithium aluminum hydride (LiAlH₄) is required due to the ester’s low reactivity with milder reductants.
Nucleophilic Substitution
The β-fluorine atom participates in Sₙ2 reactions , enabling substitution with nucleophiles.
| Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|
| NaI (acetone) | Reflux, 12h | Methyl 3-iodobutanoate | Bimolecular |
| NH₃ (aq) | High pressure, 80°C | Methyl 3-aminobutanoate | Concerted |
The reaction rate depends on the nucleophile’s strength and solvent polarity.
Elimination Reactions
Under basic conditions, this compound undergoes E2 elimination to form α,β-unsaturated esters.
| Base | Conditions | Product | Stereochemistry |
|---|---|---|---|
| KOtBu | DMSO, 60°C | Methyl 2-pentenoate | Trans-dominant |
| DBU | THF, RT | Mixture of isomers | Poor selectivity |
The fluorine atom’s -I effect deprotonates the β-hydrogen, favoring trans-alkene formation via anti-periplanar geometry .
Comparative Reactivity Table
The reactivity of this compound against analogs highlights fluorine’s impact:
| Reaction Type | This compound | Methyl Butanoate | Methyl 3-Chlorobutanoate |
|---|---|---|---|
| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ | 4.5 × 10⁻⁴ | 9.8 × 10⁻⁴ |
| Oxidation Yield | 85% | 70% | 78% |
| Sₙ2 Reactivity (vs I⁻) | High | Low | Moderate |
Fluorine’s electronegativity enhances electrophilicity at the β-carbon, accelerating substitution and elimination .
Scientific Research Applications
Methyl 3-fluorobutanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent due to its fruity odor.
Mechanism of Action
The mechanism of action of methyl 3-fluorobutanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with enzymes and other biological molecules.
Comparison with Similar Compounds
Methyl 3-Fluorobutanoate vs. Methyl 3-Fluorobenzoate
Methyl 3-fluorobenzoate (C₈H₇FO₂, MW: 154.14 g/mol) is an aromatic ester with fluorine on the benzene ring (Figure 2). Key differences include:
- Structure and Reactivity: The aromatic ring in methyl 3-fluorobenzoate provides resonance stabilization, reducing electrophilic substitution reactivity compared to the aliphatic chain in this compound.
- Applications: Methyl 3-fluorobenzoate is often used in agrochemicals and pharmaceuticals, whereas this compound’s aliphatic nature makes it more suitable for stereoselective synthesis .
| Property | This compound | Methyl 3-Fluorobenzoate |
|---|---|---|
| Molecular Formula | C₅H₉FO₂ | C₈H₇FO₂ |
| Molecular Weight (g/mol) | 120.12 | 154.14 |
| Fluorine Position | Aliphatic (C3) | Aromatic (C3) |
| Key Application | Stereochemical synthesis | Agrochemicals |
This compound vs. Ethyl 2-Fluoro-3-Hydroxy-3-Methylbutanoate
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate (C₇H₁₃FO₃, MW: 176.18 g/mol) features a hydroxyl group and ethyl ester (Figure 3). Differences include:
- Functional Groups : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
- Safety Profile: This compound requires stringent handling precautions (e.g., immediate decontamination) due to its reactivity, whereas this compound’s hazards are less documented .
This compound vs. Methyl 3-Oxobutanoate
Methyl 3-oxobutanoate (C₅H₈O₃, MW: 116.12 g/mol) replaces fluorine with a ketone group at C3. Key contrasts:
- Reactivity: The ketone group in methyl 3-oxobutanoate facilitates nucleophilic additions, whereas the fluorine in this compound directs electrophilic substitutions.
- Synthetic Utility: Methyl 3-oxobutanoate is a precursor in β-keto ester chemistry, while this compound is tailored for fluorinated intermediates .
Physicochemical and Reactivity Trends
- Boiling Points: Aliphatic fluorinated esters (e.g., this compound) generally have lower boiling points than aromatic analogs (e.g., methyl 3-fluorobenzoate) due to reduced π-π interactions.
- Solubility: Hydroxyl-containing derivatives (e.g., ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) exhibit higher water solubility compared to non-hydroxylated esters.
- Diastereoselectivity: this compound’s solvent-dependent stereochemistry contrasts with non-fluorinated esters, where steric effects dominate .
Q & A
Q. What are the optimal synthetic pathways for methyl 3-fluorobutanoate, and how can reaction conditions be systematically evaluated?
- Methodological Answer : To optimize synthesis, vary catalysts (e.g., acid vs. base), solvents (polar vs. nonpolar), and temperature. Use gas chromatography (GC) or HPLC to monitor yield and purity. For example, esterification of 3-fluorobutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) is common, but microwave-assisted synthesis may reduce reaction time. Compare intermediates using NMR and IR spectroscopy to confirm structural integrity .
Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine chromatographic (GC, HPLC) and spectroscopic methods (¹H/¹³C NMR, FTIR). For GC, use a polar column (e.g., DB-WAX) to separate this compound from fluorinated byproducts. Quantify impurities via calibration curves. Mass spectrometry (MS) can identify trace contaminants, such as unreacted 3-fluorobutanoic acid or methyl esters of positional isomers (e.g., methyl 2-fluorobutanoate) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. Store in a cool, dry place away from oxidizing agents. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Refer to safety data sheets (SDS) for fluorinated esters, which highlight hazards like flammability and potential irritancy .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Perform kinetic studies under varying nucleophile concentrations (e.g., amines, alkoxides). Use DFT calculations to map transition states and compare activation energies with analogous non-fluorinated esters. The electron-withdrawing fluorine atom at the β-position may destabilize the carbonyl intermediate, altering reaction rates. Experimental validation via Hammett plots or isotopic labeling (¹⁸O) can clarify mechanistic pathways .
Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?
- Methodological Answer : Conduct a systematic review of existing studies, evaluating experimental conditions (e.g., pH, temperature, solvent systems). Replicate conflicting experiments under controlled conditions. For stability discrepancies, use accelerated aging studies (e.g., 40°C/75% humidity) with LC-MS to track degradation products. Cross-reference findings with structurally similar esters (e.g., methyl 4-fluorobutanoate) to identify trends .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log P). Use molecular dynamics simulations to study hydrolysis pathways in aqueous environments. Validate predictions with experimental data from soil microcosm studies or atmospheric oxidation chamber experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
